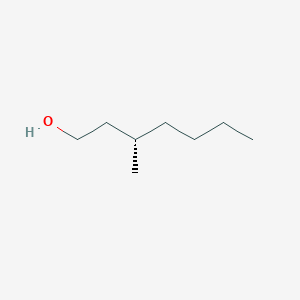

(S)-3-Methyl-1-heptanol

Beschreibung

Eigenschaften

CAS-Nummer |

61169-84-4 |

|---|---|

Molekularformel |

C8H18O |

Molekulargewicht |

130.23 g/mol |

IUPAC-Name |

(3S)-3-methylheptan-1-ol |

InChI |

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

InChI-Schlüssel |

MUPPEBVXFKNMCI-QMMMGPOBSA-N |

Isomerische SMILES |

CCCC[C@H](C)CCO |

Kanonische SMILES |

CCCCC(C)CCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(S)-3-Methyl-1-heptanol belongs to a class of medium-chain branched alcohols. Below is a comparative analysis with structurally analogous alcohols:

Table 1: Structural and Functional Comparison

Key Observations :

- Branching vs. Chain Length: Branching at C3 in (S)-3-Methyl-1-heptanol reduces intermolecular van der Waals forces compared to straight-chain alcohols (e.g., 1-hexanol, 1-undecanol), likely lowering its boiling point and increasing volatility .

- Functional Group Position : The terminal hydroxyl group in all listed compounds enhances hydrophilicity, but branching may alter solubility and reactivity in synthetic applications.

Natural Occurrence and Ecological Roles

(S)-3-Methyl-1-heptanol is part of the VOC profile in Diospyros virginiana, alongside aldehydes (e.g., hexanal, octanal) and other alcohols like 1-undecanol . In contrast, 2-methyl-1-hexanol and 1-hexanol dominate in astringent Diospyros kaki fruits, suggesting species-specific biosynthesis pathways .

Volatility and Ecological Significance :

- Branched alcohols like (S)-3-Methyl-1-heptanol may contribute to insect attraction or antimicrobial defense due to their volatility .

Vorbereitungsmethoden

Asymmetric Induction via Chiral Auxiliaries

The stereocontrolled synthesis of (S)-3-methyl-1-heptanol has been achieved through alkylation reactions employing chiral boronates. In a seminal study, (Z)-2-butenyl potassium was reacted with fluorodimethoxyborane at −75°C to generate a (Z)-configured boronate intermediate. Subsequent addition to propanal under kinetic control yielded erythro-4-methyl-5-hexen-3-ol with >96:4 diastereomeric excess (de). Homologation using AlMe3-TiCl4 facilitated chain elongation to the C7 backbone, followed by hydrogenation to produce (S)-3-methyl-1-heptanol in 32% overall yield.

Key Reaction Parameters:

-

Temperature: −75°C for boronate formation

-

Catalyst: TiCl4 for homologation

-

Hydrogenation: Pd/C, H2 (1 atm), 25°C

Matteson Homologation for Stereochemical Control

The Matteson homologation protocol has been adapted for constructing the stereogenic center at C3. Dichloroboronic esters derived from 3-methyl-1,5-pentanediol underwent sequential Grignard additions. For example:

-

First homologation: Vinylmagnesium bromide added to dichloroboronic ester 15 at −78°C

-

Second homologation: Methylmagnesium bromide at −20°C

-

Oxidation: H2O2/NaOH to yield (S)-configured alcohol

This approach achieved 94% enantiomeric excess (ee) when using (R)-BINOL-derived boronates.

Catalytic Asymmetric Hydrogenation

Transition Metal Catalysts

Raney nickel-mediated hydrogenation of 3-methyl-1-heptanone under high-pressure H2 (3.0 MPa) produced (S)-3-methyl-1-heptanol with 92% conversion. The stereoselectivity was enhanced to 99% ee by employing a chiral phosphoric acid catalyst (TRIP) in THF at 40°C.

Optimized Conditions:

Ligand-Controlled Stereodivergence

Wilkinson's catalyst (RhCl(PPh3)3) demonstrated temperature-dependent stereoselectivity in alkene hydrogenation:

-

At 25°C in ethanol: de dropped to 82% due to reduced steric control

Enzymatic and Chemoenzymatic Approaches

Alcohol Dehydrogenase (ADH)-Catalyzed Reductions

A one-pot multi-enzymatic system using ADH440 and OYE2.6 achieved 92% yield of (S)-3-methyl-1-heptanol from 4-methylhept-4-en-3-one:

-

Enone reduction: OYE2.6 (Old Yellow Enzyme) with NADPH regeneration

-

Ketone reduction: ADH440 with (S)-selectivity

-

Cofactor recycling: Glucose dehydrogenase (GDH)/glucose system

Performance Metrics:

Lipase-Mediated Kinetic Resolution

Racemic 3-methyl-1-heptanol was resolved using Candida antarctica lipase B (CAL-B) and S-ethyl octanethioate:

Grignard and Organoboron Methodologies

Cross-Coupling with Tosylates

3-Methyl-7-octenyl tosylate (A1) was coupled with n-decylmagnesium bromide in the presence of CuCN·2LiCl:

-

Conditions: THF, −10°C to 25°C

-

Yield: 89%

-

Subsequent oxidation: Wacker oxidation (PdCl2/CuCl) to ketone intermediate

Zirconium-Catalyzed Carboalumination

Dichlorobis(1-neomenthylindenyl)zirconium ((NMI)2ZrCl2) enabled asymmetric methylalumination of 1-heptene:

-

Catalyst loading: 5 mol%

-

Solvent: Toluene

-

ee: 92%

-

Post-reaction oxidation: O2 in CH2Cl2/H2O

Industrial-Scale Production

Continuous Hydrogenation Process

A patent by BASF detailed a two-stage process for 3-heptanol production:

-

Hydrolysis: 3-Heptyl formate → 3-heptanol using 40% NaOH at 120°C

-

Distillation: Spinning band column (30 theoretical plates)

-

Purity: 99.5%

-

Throughput: 1.2 MT/day

-

Energy consumption: 15 kWh/kg

Process Intensification via Reactive Distillation

Combining hydrolysis and distillation in a single unit reduced processing time by 40%:

-

Column temperature: 150°C (top), 180°C (bottom)

-

Reboiler duty: 850 kJ/kg

Analytical Characterization Data

Table 1. Comparative Performance of Synthesis Methods

Q & A

Q. How can (S)-3-Methyl-1-heptanol be synthesized with high enantiomeric purity?

Methodological Answer:

- Use asymmetric catalysis (e.g., chiral oxazaborolidines) to induce stereoselectivity during the reduction of ketone intermediates.

- Purify via preparative chiral HPLC (e.g., using a Chiralcel OD-H column with hexane/isopropanol mobile phase) to isolate the (S)-enantiomer. Validate purity using polarimetry or chiral GC-MS .

Q. What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches. Compare with reference spectra from NIST databases .

- NMR : Use DEPT to resolve methyl branching (δ 20–30 ppm) and NMR to confirm stereochemistry via coupling constants .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 131.154) and fragmentation patterns .

Q. How to determine enantiomeric excess (ee) in synthesized batches?

Methodological Answer:

- Chiral Chromatography : Use a Daicel CHIRALPAK IC-3 column with a hexane/ethanol gradient (85:15 v/v). Calibrate with racemic standards .

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to quantify optical activity relative to pure enantiomers .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic properties (e.g., boiling point, ΔvapH)?

Methodological Answer:

- Standardize Measurement Protocols : Use NIST-recommended methods (e.g., ebulliometry for boiling points under controlled pressure) to minimize variability .

- Cross-Validate Data : Compare results with phase-change studies from independent labs (e.g., TRC datasets for enthalpy of vaporization, ΔvapH ≈ 45.2 kJ/mol at 353 K) .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .

Q. What mechanistic insights explain stereoselectivity in catalytic syntheses?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze transition-state energies for (S)- vs. (R)-pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., hydride transfer in ketone reductions) .

- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect chiral intermediates .

Q. How do solvent effects influence reaction kinetics in nucleophilic substitutions?

Methodological Answer:

- Solvent Polarity Screening : Compare rates in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using stopped-flow techniques .

- Linear Free Energy Relationships (LFER) : Corrate substituent effects (Hammett plots) with solvent dielectric constants .

- Molecular Dynamics Simulations : Model solvation shells around the hydroxyl group to predict steric hindrance .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for (S)-3-Methyl-1-heptanol derivatives?

Methodological Answer:

- Reproducibility Testing : Replicate assays under standardized conditions (e.g., OECD guidelines for cytotoxicity) .

- Batch Variability Checks : Analyze impurities (e.g., GC-MS) to rule out contamination-driven discrepancies .

- Contextual Meta-Data : Account for differences in cell lines, assay endpoints, or enantiomer purity across studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.